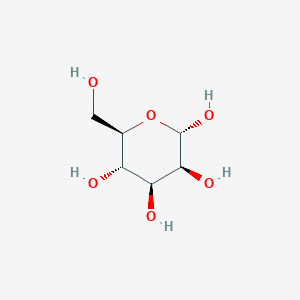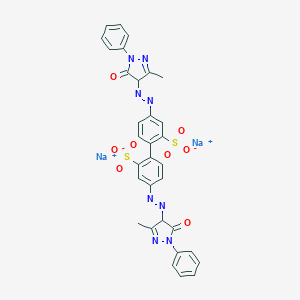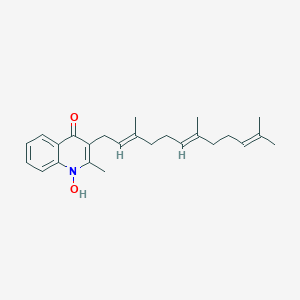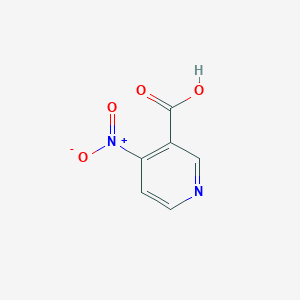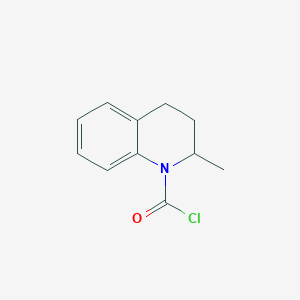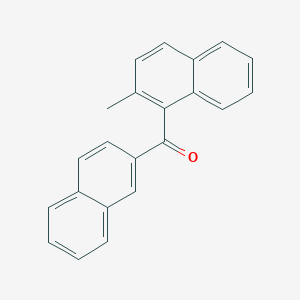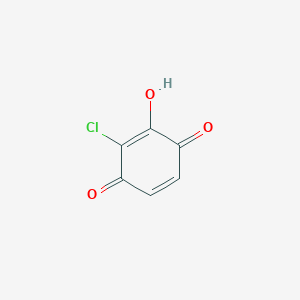
2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione, also known as chloranil, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a yellow crystalline substance that is soluble in organic solvents such as benzene, chloroform, and ethanol.
Aplicaciones Científicas De Investigación
Chloranil has been widely used in scientific research for its various applications. It has been used as a reagent in organic chemistry for the oxidation of alcohols and the synthesis of quinone derivatives. It has also been used in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
Chloranil acts as an oxidizing agent, which means that it can accept electrons from other molecules. This process leads to the formation of free radicals, which can cause damage to cellular components such as DNA, proteins, and lipids. Chloranil has also been shown to inhibit the activity of certain enzymes, which can lead to the disruption of cellular processes.
Efectos Bioquímicos Y Fisiológicos
Chloranil has been shown to have a number of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to cell death. It has also been shown to inhibit the growth of certain cancer cells, which makes it a potential candidate for cancer therapy. Additionally, 2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione has been shown to have immunomodulatory effects, which can help to regulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione in lab experiments is its high reactivity, which makes it useful for a variety of applications. Additionally, 2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of using 2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione is its potential toxicity, which can make it difficult to work with in certain settings.
Direcciones Futuras
There are a number of future directions for research on 2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione. One area of interest is its potential use as a cancer therapy. Additionally, researchers are interested in exploring the immunomodulatory effects of 2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione, which could have implications for the treatment of autoimmune diseases. Finally, there is interest in developing new methods for the synthesis of 2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione and its derivatives, which could lead to new applications in organic chemistry and materials science.
Conclusion:
In conclusion, 2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione is a versatile chemical compound that has a wide range of applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Chloranil has the potential to be a valuable tool in the fields of cancer therapy, immunology, and organic chemistry.
Métodos De Síntesis
The synthesis of 2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione involves the reaction of 2,5-cyclohexadiene-1,4-dione with chlorine gas. This reaction takes place in the presence of a catalyst such as aluminum chloride or iron(III) chloride. The resulting product is 2-chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione, which is then purified by recrystallization.
Propiedades
Número CAS |
110931-02-7 |
|---|---|
Nombre del producto |
2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione |
Fórmula molecular |
C6H3ClO3 |
Peso molecular |
158.54 g/mol |
Nombre IUPAC |
2-chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C6H3ClO3/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H |
Clave InChI |
AGBHGUOZWBXORQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C(=C(C1=O)O)Cl |
SMILES canónico |
C1=CC(=O)C(=C(C1=O)O)Cl |
Sinónimos |
2,5-Cyclohexadiene-1,4-dione, 2-chloro-3-hydroxy- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[(2S,4aS,6aR,6aS,6bR,8aR,12aR,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-2-yl]methoxycarbonyl]benzoic acid](/img/structure/B33756.png)
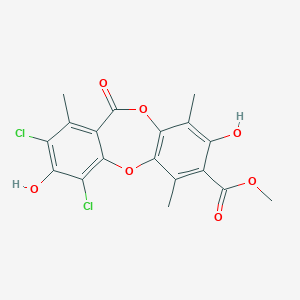
![ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B33758.png)
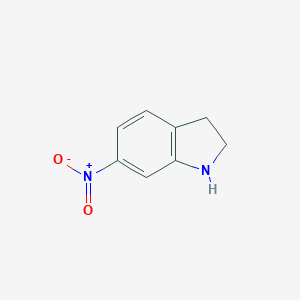

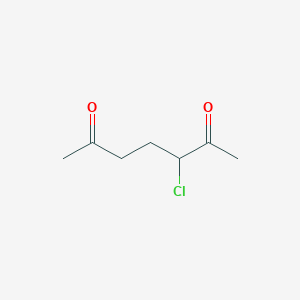
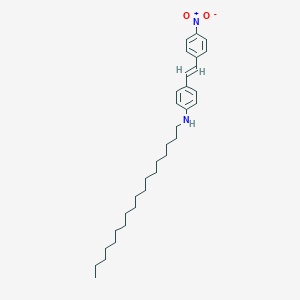
![N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide](/img/structure/B33767.png)
